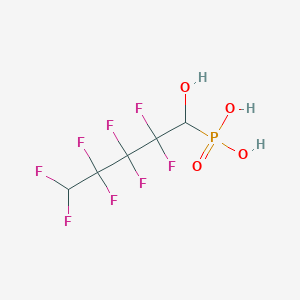
(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid” is a phosphonic acid derivative with a pentyl (5-carbon) chain where all the hydrogen atoms attached to the carbon atoms are replaced by fluorine atoms. The presence of the phosphonic acid group (-PO(OH)2) suggests that it might have strong acidic properties and could form stable bonds with metal ions .
Molecular Structure Analysis
The compound is likely to have a linear structure with the phosphonic acid group attached to one end of the pentyl chain. The presence of fluorine atoms could significantly affect the electronic structure of the molecule due to the high electronegativity of fluorine .Chemical Reactions Analysis
As a phosphonic acid derivative, this compound could undergo reactions typical of carboxylic acids such as esterification and amide formation. The presence of fluorine atoms could make the compound resistant to reactions that involve breaking of the carbon-fluorine bond .Physical And Chemical Properties Analysis
The compound is likely to be a strong acid due to the presence of the phosphonic acid group. The fluorine atoms could impart high thermal and chemical stability to the compound. It might be insoluble in water due to the presence of the fluorinated pentyl chain .Mécanisme D'action
(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid has been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls. Specifically, this compound inhibits the activity of MurA, an enzyme involved in the first step of peptidoglycan biosynthesis. This compound binds to the active site of MurA and prevents the formation of the UDP-N-acetylglucosamine-3-enolpyruvyltransferase intermediate, which is necessary for the biosynthesis of peptidoglycan.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility. Additionally, this compound has been shown to have good water solubility and stability under physiological conditions. These properties make this compound a promising candidate for use in various biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid is its unique fluorinated properties, which make it a useful tool for surface modification of various substrates. Additionally, this compound has been shown to have good biocompatibility and low toxicity, making it a promising candidate for use in biomedical applications. One limitation of this compound is its relatively complex synthesis method, which may limit its use in large-scale applications.
Orientations Futures
There are several future directions for the study of (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid. One potential direction is the development of more efficient synthesis methods for this compound, which could increase its availability for use in various applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a prodrug for the treatment of bone diseases. Finally, this compound has potential as a surface modifier for various substrates, and further studies are needed to explore its potential in this area.
Méthodes De Synthèse
(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid can be synthesized through a multistep process involving the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with phosphorus trichloride, followed by treatment with sodium hydroxide. The resulting product is then treated with a suitable acid to obtain this compound. This method has been optimized to yield high purity this compound with good yields.
Applications De Recherche Scientifique
(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid has been studied for its potential applications in various fields such as material science, biotechnology, and medicinal chemistry. In material science, this compound has been used as a surface modifier for various substrates due to its unique fluorinated properties. In biotechnology, this compound has been used as a potential inhibitor of enzymes involved in the biosynthesis of bacterial cell walls. In medicinal chemistry, this compound has been studied for its potential as a prodrug for the treatment of bone diseases.
Safety and Hazards
Propriétés
IUPAC Name |
(2,2,3,3,4,4,5,5-octafluoro-1-hydroxypentyl)phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F8O4P/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)18(15,16)17/h1-2,14H,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDTZELUHOABQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(O)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F8O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348169 |
Source


|
| Record name | (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125340-51-4 |
Source


|
| Record name | (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

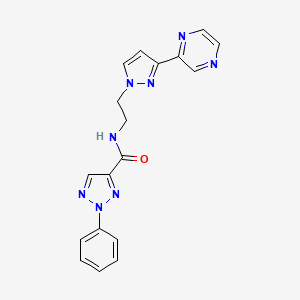
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxamide](/img/structure/B2924306.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2924307.png)
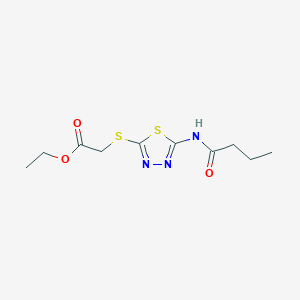
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2924310.png)
![N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2924311.png)
![Ethyl 2-[2,5-bis(trifluoromethyl)phenyl]acetate](/img/structure/B2924312.png)
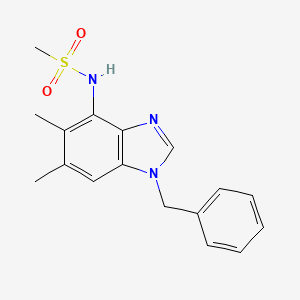
![3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2924315.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2924316.png)
![4-Fluoro-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2924318.png)
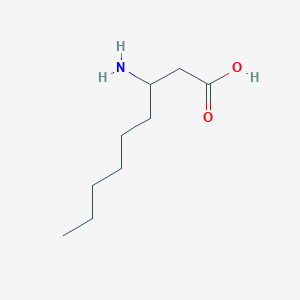
![2-Ethyl-5-((4-isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2924323.png)
![3-[(4-Bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B2924324.png)